molecular formula C14H12ClFN2O2 B3037160 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile CAS No. 448920-97-6

6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile

Cat. No.: B3037160
CAS No.: 448920-97-6
M. Wt: 294.71 g/mol
InChI Key: MOKQWCBSDJFHJI-UHFFFAOYSA-N
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Description

6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane core, which is a bicyclic system where two rings share a single atom. The presence of a 3-chloro-4-fluorobenzoyl group and a nitrile group further adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

6-(3-chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-10-7-9(1-2-11(10)16)13(19)18-5-3-14(4-6-18)12(8-17)20-14/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKQWCBSDJFHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(O2)C#N)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151772
Record name 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448920-97-6
Record name 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448920-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine and an appropriate catalyst.

    Introduction of the benzoyl group: The 3-chloro-4-fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Addition of the nitrile group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide using acidic or basic hydrolysis conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane, also known as 6-(3-chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile, is a complex organic compound featuring a unique spirocyclic structure. It has a molecular weight of approximately 294.71 g/mol and the molecular formula C14H12ClFN2O2C_{14}H_{12}ClFN_2O_2 . The compound is of interest in medicinal chemistry and drug development due to the presence of chloro and fluorine substituents, which contribute to its potential reactivity and biological activity.

Applications

The applications of 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane are diverse:

  • Medicinal Chemistry It serves as a building block for synthesizing drug candidates, particularly in developing novel therapeutics targeting various diseases.
  • Agrochemicals It can be utilized in synthesizing agrochemicals, such as pesticides and herbicides, owing to its unique structural features and potential biological activity.
  • Materials Science It can be employed as a component in developing advanced materials with specific properties, such as polymers and organic electronic materials.

Further research is needed to explore its full range of applications and efficacy in various fields.

Interactions

Interaction studies of 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane aim to understand how it interacts with biological targets:

  • Protein Binding Studies These studies assess the affinity and selectivity of the compound for specific protein targets, providing insights into its mechanism of action.
  • Enzyme Inhibition Assays These assays evaluate the ability of the compound to inhibit enzymatic activity, which is crucial for identifying potential therapeutic applications.
  • Cell-Based Assays These assays examine the effects of the compound on cellular function, including proliferation, apoptosis, and signaling pathways.

Such studies are vital for evaluating the therapeutic potential and safety profile of this compound.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzoyl and nitrile groups can influence its binding affinity and specificity, while the spirocyclic core may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile include other spirocyclic molecules with benzoyl and nitrile groups. Examples include:

    Spirocyclic oxindoles: These compounds also feature a spirocyclic core and have been studied for their medicinal properties.

    Benzoxazoles: These heterocyclic compounds share structural similarities and have applications in medicinal chemistry and materials science.

    Indole derivatives: Indoles with spirocyclic structures are another class of related compounds with diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Biological Activity

6-(3-Chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile, with CAS number 448920-97-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C14H12ClFN2O2
  • Molar Mass : 294.71 g/mol
  • Density : 1.44 g/cm³ (predicted)
  • Boiling Point : 523.2 °C (predicted)
  • pKa : -2.25 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on different enzyme targets and potential therapeutic applications.

Enzyme Inhibition Studies

Research indicates that the compound exhibits inhibitory activity against several key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : AChE is crucial in the breakdown of acetylcholine, and its inhibition is a common strategy for treating Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic signaling and is often upregulated in Alzheimer's patients.
CompoundAChE IC50 (μM)BChE IC50 (μM)
This compound10.47.7
Reference Compound5.49.9

The compound demonstrated dual inhibitory effects on both AChE and BChE, with IC50 values indicating moderate potency against these enzymes .

The mechanism through which this compound exerts its biological effects involves molecular interactions at the active sites of target enzymes. Molecular docking studies suggest that the presence of halogen atoms enhances binding affinity due to strong electron-withdrawing effects, which stabilize interactions with enzyme residues .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds and their derivatives, providing insights into structure-activity relationships (SAR):

  • Study on Furochromones : Research into furochromone derivatives revealed that halogen substitutions significantly influenced enzyme inhibition profiles. The presence of fluorine or chlorine atoms was associated with increased inhibitory activity against AChE and BChE .
  • Cytotoxicity Assessments : In vitro studies assessed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that certain derivatives exhibited selective cytotoxicity, suggesting potential for anticancer applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile?

  • The compound can be synthesized via enzymatic hydrolysis of its epoxide precursor using recombinant E. coli expressing R. glutinis Eph1, which exhibits high enantioselectivity . Additionally, regioselective carbonylation of epoxide intermediates (e.g., tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) under optimized conditions provides a pathway to spirocyclic nitriles . Key steps include substrate purification via column chromatography and verification of stereochemistry using chiral HPLC.

Q. How is the structural characterization of this spirocyclic compound validated?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in CH₂Cl₂, and data collection is performed using Mo-Kα radiation. Refinement via SHELXL (integrated into SHELX software) resolves bond lengths and angles, with H atoms added via riding models . Complementary techniques like NMR (¹H/¹³C, DEPT) and HRMS confirm molecular formula and functional groups.

Q. What enzymatic systems interact with this compound, and how are they studied?

  • The compound acts as a substrate for epoxide hydrolases (EHs), particularly Eph1 from R. glutinis. Activity assays involve monitoring hydrolysis kinetics via chiral GC or HPLC to determine enantiomeric excess (ee). Recombinant E. coli systems enhance Eph1 production by >200-fold, enabling scalable biocatalytic studies .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed during spirocyclic nitrile formation?

  • Kinetic resolution using Eph1 selectively hydrolyzes one enantiomer of the epoxide precursor, leaving the desired (R)- or (S)-configured nitrile intact. Computational docking (e.g., AutoDock Vina) predicts enzyme-substrate interactions to optimize ee. Reaction conditions (pH, temperature) are fine-tuned to minimize racemization .

Q. What crystallographic challenges arise in resolving the spirocyclic core, and how are they mitigated?

  • The strained spiro[2.5]octane system often leads to disordered crystal packing. Strategies include:

  • Using high-resolution synchrotron radiation for data collection.
  • Applying TWINLAW in SHELXL to model twinning in non-merohedral crystals .
  • Incorporating restraints for bond lengths/angles during refinement to stabilize geometry.

Q. How should contradictory data in biological activity assays be analyzed?

  • Contradictions (e.g., varying IC₅₀ values across studies) require rigorous statistical validation. Approaches include:

  • Triangulating data from orthogonal assays (e.g., enzyme inhibition vs. cellular uptake).
  • Assessing batch-to-batch purity via HPLC and elemental analysis.
  • Applying multivariate regression to identify confounding variables (e.g., solvent polarity, assay temperature) .

Q. What computational methods predict the compound’s reactivity in novel synthetic routes?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for key reactions, such as epoxide ring-opening or nitrile functionalization. Molecular dynamics simulations (AMBER/CHARMM) assess conformational stability in solution, guiding solvent selection .

Methodological Considerations Table

Research AspectKey MethodologyReferences
Synthesis Enzymatic hydrolysis (Eph1), regioselective carbonylation
Structural Analysis SCXRD (SHELXL), NMR/HRMS
Enantioselectivity Chiral HPLC, kinetic resolution
Data Validation Triangulation, multivariate regression

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile
Reactant of Route 2
6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile

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